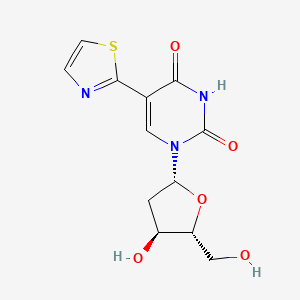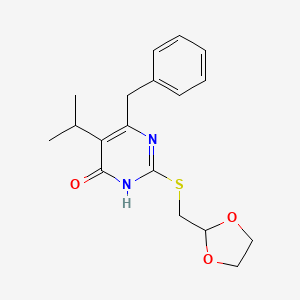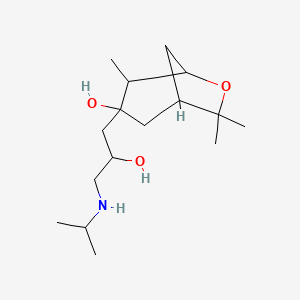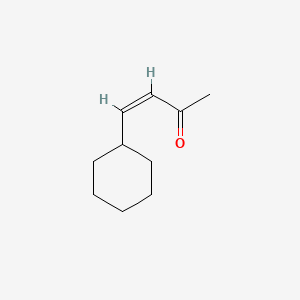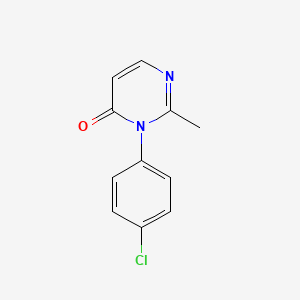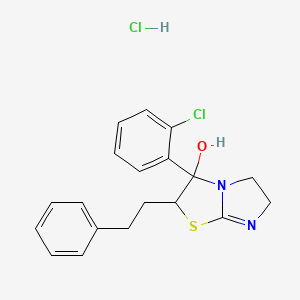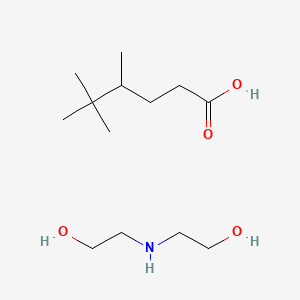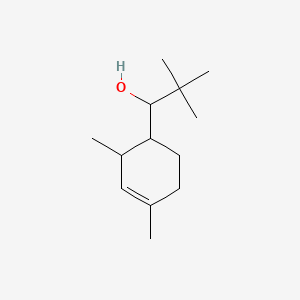
Sodium ethylnaphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ethylnaphthalenesulfonate is an organic compound belonging to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is primarily used as a surfactant and dispersing agent in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium ethylnaphthalenesulfonate typically involves the sulfonation of ethylnaphthalene. The process begins with the reaction of ethylnaphthalene with sulfuric acid, leading to the formation of ethylnaphthalenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Sulfonation of ethylnaphthalene with concentrated sulfuric acid.
- Neutralization of the resulting sulfonic acid with sodium hydroxide.
- Purification through crystallization or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium ethylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of various substituted naphthalene compounds.
Applications De Recherche Scientifique
Sodium ethylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in the production of detergents, emulsifiers, and other industrial products
Mécanisme D'action
The mechanism of action of sodium ethylnaphthalenesulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better dispersion and solubilization of other compounds. This property is particularly useful in industrial applications where uniform distribution of components is essential .
Molecular Targets and Pathways: this compound interacts with various molecular targets, including hydrophobic and hydrophilic surfaces, enhancing the solubility and stability of compounds in solution. It also facilitates the formation of micelles, which can encapsulate hydrophobic molecules, improving their solubility in aqueous environments .
Comparaison Avec Des Composés Similaires
- Sodium 2-naphthalenesulfonate
- Sodium naphthalene-1-sulfonate
- Sodium polynaphthalenesulfonate
Comparison: Sodium ethylnaphthalenesulfonate is unique due to its ethyl group, which imparts distinct properties compared to other naphthalenesulfonates. For instance, sodium 2-naphthalenesulfonate and sodium naphthalene-1-sulfonate lack the ethyl group, resulting in different solubility and surfactant characteristics. Sodium polynaphthalenesulfonate, on the other hand, is a polymeric compound with multiple sulfonate groups, offering higher molecular weight and different applications .
Propriétés
Numéro CAS |
125329-00-2 |
|---|---|
Formule moléculaire |
C12H11NaO3S |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
sodium;4-ethylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-2-9-7-11(16(13,14)15)8-10-5-3-4-6-12(9)10;/h3-8H,2H2,1H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
BDNOYHFGPFCGRE-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC(=CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


